CYP11B1 Selectivity Profile vs. Fenpropimorph and Pyrimorph
The compound (4-Tert-butylphenyl)(morpholin-4-yl)methanone is a critical intermediate in the synthesis of selective CYP11B1 inhibitors for the potential treatment of Cushing's syndrome and metabolic disease [1]. Its specific utility is highlighted by its role in a patent for selective CYP11B1 inhibitors, where the goal is to achieve potent inhibition of CYP11B1 (IC50 values in the low nanomolar range) with minimal inhibition of the closely related CYP11B2 enzyme, a selectivity that is not achieved by other morpholine-based fungicides like fenpropimorph or pyrimorph, which act primarily on fungal sterol biosynthesis pathways [2].
| Evidence Dimension | Selectivity for CYP11B1 over CYP11B2 |
|---|---|
| Target Compound Data | Key intermediate for potent and selective CYP11B1 inhibitors |
| Comparator Or Baseline | Fenpropimorph (IC50 ~2.3 µM for fungal Δ14-reductase) and Pyrimorph (broad-spectrum fungicide) |
| Quantified Difference | Target compound class achieves CYP11B1 selectivity (IC50 ratio CYP11B2/CYP11B1 > 100-fold), whereas comparators show no significant activity on this target |
| Conditions | Human CYP11B1 and CYP11B2 expressed in V79MZ cells |
Why This Matters
This selectivity profile makes the compound a preferred starting material for developing therapeutics with a targeted mechanism of action, avoiding the off-target effects associated with broad-spectrum fungicides.
- [1] Hartmann, R.W., et al. (2011). Selective CYP11B1 inhibitors for the treatment of cortisol-dependent diseases. US Patent Application US20110245232A1. View Source
- [2] BRENDA. Ligand: fenpropimorph. Enzyme Database. View Source
